molecular formula C25H32N2O6S B4170010 ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE

ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4170010
M. Wt: 488.6 g/mol
InChI Key: HCYBAJDMHBYDNR-UHFFFAOYSA-N
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Description

Ethyl 1-{N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfonyl Group: The sulfonyl group is added through a sulfonation reaction, often using sulfonyl chlorides.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl 1-{N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE involves interactions with specific molecular targets. The benzyl and sulfonyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-{N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

ethyl 1-[2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6S/c1-4-33-25(29)21-12-14-26(15-13-21)24(28)18-27(17-20-8-6-5-7-9-20)34(30,31)22-10-11-23(32-3)19(2)16-22/h5-11,16,21H,4,12-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYBAJDMHBYDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 6
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ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE

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